1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride
Description
1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride is a reactive acyl chloride derivative with a pyrazole core functionalized at the 1-position with a 4-methoxyphenyl group and at the 4-position with a carbonyl chloride moiety. This compound serves as a critical intermediate in organic synthesis, particularly for preparing amides, esters, and hydrazides via nucleophilic substitution reactions. Its methoxy substituent enhances solubility in polar solvents compared to non-polar analogs, while the electron-donating nature of the methoxy group modulates reactivity relative to halogen-substituted derivatives . The compound is typically synthesized from its carboxylic acid precursor, 1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carboxylic Acid, through treatment with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-11(12(13)16)7-14-15(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGXXQTZIKOIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379834 | |
| Record name | 1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-94-1 | |
| Record name | 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Pyrazole-4-Carboxylic Acid
The most common and direct method to prepare the carbonyl chloride derivative is the chlorination of the corresponding pyrazole-4-carboxylic acid using chlorinating agents. The reaction involves replacing the hydroxyl group of the carboxylic acid with a chlorine atom to form the acid chloride.
- Thionyl chloride (SOCl₂)
- Oxalyl chloride ((COCl)₂)
- Phosphorus pentachloride (PCl₅)
- Phosphorus trichloride (PCl₃)
- The pyrazole-4-carboxylic acid is dissolved in an inert solvent such as dichloromethane or chloroform.
- The chlorinating agent is added dropwise under anhydrous conditions.
- The reaction mixture is stirred at room temperature or gently heated (typically 40–70°C) for several hours.
- Excess chlorinating agent and byproducts (e.g., SO₂, HCl) are removed by evaporation under reduced pressure.
- The acid chloride product is isolated by crystallization or distillation under reduced pressure.
$$
\text{1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}
$$
Alternative Synthetic Routes
While the acid chloride formation from the acid is the most straightforward, alternative routes may involve:
- Direct chlorination of the aldehyde precursor: This is less common and more challenging due to the reactivity of aldehydes.
- Conversion via acid anhydrides or mixed anhydrides: These intermediates can be converted to acid chlorides by reaction with chlorinating agents.
- Use of Vilsmeier-Haack type reagents: For formylation and subsequent chlorination steps, though this is more relevant to aldehyde formation than acid chloride.
Industrial Scale Considerations
- Use of continuous flow reactors to control exothermic chlorination reactions.
- Automated reagent addition and temperature control to optimize yield and purity.
- Use of inert atmosphere (nitrogen or argon) to prevent hydrolysis of acid chloride.
- Purification by recrystallization or distillation to achieve high purity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, chloroform, or toluene | Anhydrous solvents preferred |
| Chlorinating agent | Thionyl chloride (SOCl₂) | Most commonly used due to ease of removal |
| Temperature | 25–70°C | Controlled to avoid decomposition |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Atmosphere | Nitrogen or argon | Prevents moisture-induced hydrolysis |
| Work-up | Evaporation under reduced pressure | Removes excess reagents and byproducts |
| Purification | Recrystallization or vacuum distillation | Ensures product purity |
Analytical and Research Findings on Preparation
- Yield: Reported yields for acid chloride formation from pyrazole carboxylic acids typically range from 70% to 90% under optimized conditions.
- Purity: Confirmed by HPLC (C18 column, UV detection at 254 nm), TLC (silica gel, ethyl acetate/hexane 3:7), and elemental analysis.
- Structural confirmation: NMR (¹H and ¹³C) shows characteristic shifts for the carbonyl chloride group; IR spectroscopy shows a strong absorption band near 1800 cm⁻¹ indicative of acid chloride C=O stretch.
- Stability: The acid chloride is moisture sensitive and should be stored under inert atmosphere at low temperature to prevent hydrolysis.
Summary Table of Preparation Methods
| Method | Starting Material | Chlorinating Agent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Direct chlorination of acid | 1-(4-Methoxyphenyl)-5-methyl-pyrazole-4-carboxylic acid | Thionyl chloride (SOCl₂) | DCM, chloroform | 25–70°C | 70–90 | Most common, efficient, scalable |
| Chlorination via oxalyl chloride | Same as above | Oxalyl chloride | DCM | 0–40°C | 65–85 | Alternative, milder conditions |
| Phosphorus pentachloride method | Same as above | PCl₅ | DCM or toluene | 0–50°C | 60–80 | Less commonly used due to harshness |
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The methoxyphenyl group can be oxidized to form corresponding quinones, while the pyrazole ring can undergo reduction under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in targeting specific diseases, particularly in the development of anti-inflammatory and analgesic drugs. The presence of the methoxy group enhances its pharmacological profile, making it a candidate for further modification to improve therapeutic efficacy .
Case Study: Anti-inflammatory Agents
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds synthesized from this precursor have been tested for their ability to inhibit cyclooxygenase enzymes, which are key players in inflammatory processes. In vitro studies indicated that certain derivatives reduced inflammation markers effectively, suggesting a pathway for developing new anti-inflammatory medications .
Agricultural Chemistry
Agrochemical Applications
This compound is also explored for its potential as a herbicide or pesticide. Its structure allows it to interact with biological systems in plants, potentially leading to the development of new agrochemicals that can enhance crop yields while providing protection against pests .
Case Study: Herbicidal Activity
In a study assessing the herbicidal activity of synthesized pyrazole derivatives, several compounds derived from this compound demonstrated effective weed control in agricultural settings. These findings indicate its potential application in sustainable agriculture practices .
Material Science
Development of Advanced Materials
The compound is being investigated for its role in the synthesis of advanced materials, including polymers and coatings. The unique properties of pyrazole derivatives can lead to materials with improved durability and resistance to environmental factors .
Case Study: Polymer Coatings
Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability. These materials are being considered for applications in protective coatings and construction materials .
Biochemical Studies
Enzyme Inhibition and Receptor Binding
The compound is utilized in biochemical research focusing on enzyme inhibition and receptor binding studies. Its derivatives can serve as probes to understand various biological pathways and mechanisms, particularly those related to disease states .
Case Study: Receptor Binding Assays
Experimental assays have indicated that certain derivatives effectively bind to specific receptors involved in metabolic pathways, providing insights into their potential roles as therapeutic agents. This research is crucial for understanding how modifications to the pyrazole structure can influence biological activity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride involves its interaction with specific molecular targets. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in receptors, modulating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The reactivity, physicochemical properties, and applications of 1-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride are influenced by its substituents. Below is a comparative analysis with structurally related pyrazole carbonyl chlorides and derivatives:
Key Findings from Comparative Studies
Electronic Effects of Substituents
- The methoxy group (OCH₃) in the target compound donates electron density via resonance, reducing electrophilicity at the carbonyl carbon compared to chloro (Cl) or fluoro (F) analogs. This results in milder reaction conditions for nucleophilic substitutions, making it suitable for synthesizing thermally sensitive derivatives .
- Chlorine-substituted analogs exhibit higher reactivity in Friedel-Crafts acylations and Suzuki-Miyaura couplings due to the electron-withdrawing effect of Cl, which enhances the electrophilicity of the carbonyl group .
Biological and Pharmaceutical Relevance
- Fluorinated derivatives (e.g., 4-F substituent) demonstrate enhanced metabolic stability and bioavailability, as seen in kinase inhibitor prototypes .
- Methoxy-substituted pyrazole carbonyl chlorides are preferred for synthesizing hydrazide derivatives with antitumor activity, as demonstrated in the condensation with benzofuran hydrazines to form triazole carbohydrazides .
Synthetic Utility
- The carboxylic acid precursor (C₁₂H₁₂N₂O₃) requires harsher conditions (e.g., DCC/DMAP) for esterification or amidation, whereas the acyl chloride enables rapid derivatization under ambient conditions .
- Chloro- and fluoro-substituted analogs are favored in high-throughput synthesis pipelines due to their compatibility with automated reaction systems .
Data Tables
Table 1: Physicochemical Properties
| Property | 1-(4-OCH₃)Pyrazole-4-COCl | 1-(4-Cl)Pyrazole-4-COCl | 1-(4-F)Pyrazole-4-COCl |
|---|---|---|---|
| Melting Point (°C) | 90–92* | 85–87 | 88–90 |
| Solubility in Dichloromethane | High | Very High | High |
| LogP (Octanol-Water) | 2.1 | 2.8 | 2.3 |
*Reported for the carboxylic acid precursor; acyl chloride data inferred from analogous derivatives .
Biological Activity
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and antimicrobial research.
- IUPAC Name : this compound
- Molecular Formula : C12H11ClN2O2
- Molecular Weight : 250.68 g/mol
- CAS Number : 306934-94-1
Synthesis
The synthesis of this compound typically involves the reaction of 1-(4-methoxyphenyl)-5-methylpyrazole with thionyl chloride or phosphorus oxychloride, leading to the formation of the carbonyl chloride derivative. The reaction conditions and purification methods significantly influence the yield and purity of the final product.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (liver) | 20.3 | |
| MDA-MB-231 (breast) | 15.6 | |
| HCT116 (colon) | 18.2 | |
| HeLa (cervical) | 25.0 |
The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells, with specific pathways being targeted, such as the inhibition of cyclooxygenase enzymes (COX) and modulation of signaling pathways associated with cell survival.
Antimicrobial Activity
The compound's antimicrobial activity has also been investigated, revealing effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrazole derivatives indicates that modifications at various positions can significantly affect biological activity. For instance, substituents at the para position of the phenyl ring enhance anticancer activity, while modifications on the pyrazole ring can influence both anticancer and antimicrobial properties.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives, including this compound, where researchers reported that compounds with electron-donating groups at specific positions exhibited enhanced anticancer activities against resistant cancer cell lines. This study underscores the importance of chemical modifications in optimizing therapeutic efficacy.
Q & A
Basic: What is the standard synthetic route for 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride?
Methodological Answer:
The compound is typically synthesized via a two-step process:
Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine derivatives to form 5-methyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate ester (precursor) .
Conversion to Carbonyl Chloride : The ester undergoes hydrolysis to the carboxylic acid (using NaOH/HCl), followed by treatment with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to yield the acid chloride. Reaction conditions (e.g., anhydrous solvents, reflux temperature) are critical to avoid hydrolysis .
Key Characterization : Confirm the product via IR (C=O stretch ~1770 cm⁻¹), ¹³C NMR (carbonyl carbon at ~165 ppm), and mass spectrometry (exact mass: ~251.04 g/mol) .
Advanced: How can reaction yields be optimized during the synthesis of pyrazole-4-carbonyl chloride derivatives?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Selection : Anhydrous dichloromethane or THF minimizes side reactions (e.g., hydrolysis).
- Temperature Control : Maintain 0–5°C during acid chloride formation to suppress decomposition.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted carboxylic acid or ester intermediates .
Data Conflict Resolution : Discrepancies in reported yields (e.g., 60–85%) may arise from residual moisture or reagent purity. Use Karl Fischer titration to verify solvent dryness .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm in ¹H NMR; pyrazole ring carbons at δ 140–160 ppm in ¹³C NMR) .
- IR Spectroscopy : Identify carbonyl chloride (C=O, ~1770 cm⁻¹) and absence of -OH (carboxylic acid) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 251.04 .
Advanced: How can computational methods resolve spectral contradictions in pyrazole derivatives?
Methodological Answer:
- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-311G** basis set) to validate structural assignments .
- X-ray Crystallography : Resolve ambiguities (e.g., tautomerism) by determining crystal structures. Refinement via SHELXL (for small molecules) ensures accurate bond-length and angle data .
Example : In 5-methyl-1-phenyl analogs, computational models resolved conflicting IR assignments for carbonyl vs. carboxylate stretches .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Heterocycle Synthesis : Acts as an acylating agent to prepare 1,3,4-oxadiazoles (via cyclization with hydrazides) .
- Pharmaceutical Intermediates : Used to synthesize pyrazole-based antimicrobial or anti-inflammatory agents (e.g., via coupling with amines or thiols) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Substituent Variation : Replace the methoxy group with electron-withdrawing groups (e.g., -Cl, -CF₃) to modulate reactivity .
- Bioisosteric Replacement : Substitute the carbonyl chloride with sulfonyl chloride to study solubility/bioactivity trade-offs .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., COX-2) before synthesis .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Reactivity : Hydrolyzes exothermically in water, releasing HCl. Use dry glassware and inert atmosphere (N₂/Ar) .
- PPE : Wear nitrile gloves, goggles, and a lab coat.
- Storage : Keep in a desiccator at 2–8°C under nitrogen .
Advanced: How can decomposition pathways be analyzed for acid chloride derivatives?
Methodological Answer:
- TGA/DSC : Thermogravimetric analysis identifies decomposition onset temperatures (typically >150°C for stable derivatives) .
- LC-MS Monitoring : Track hydrolysis products (e.g., carboxylic acid) in humid conditions .
- Stability Studies : Store samples at varying pH and humidity levels to model shelf-life degradation .
Basic: What crystallographic data are available for related pyrazole derivatives?
Methodological Answer:
- Crystal Systems : Monoclinic (e.g., P2₁/c space group) with Z = 4 .
- Key Metrics : Bond lengths (C-Cl ~1.73 Å), dihedral angles between aromatic rings (~15–25°) .
Advanced: How can SHELX software improve refinement of pyrazole crystal structures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
